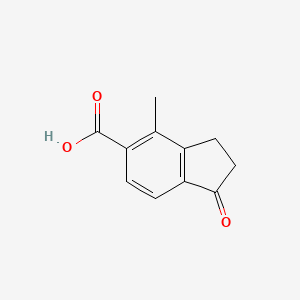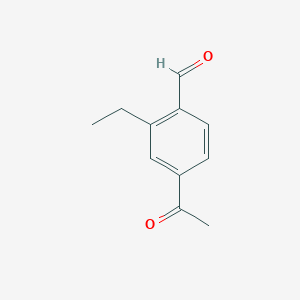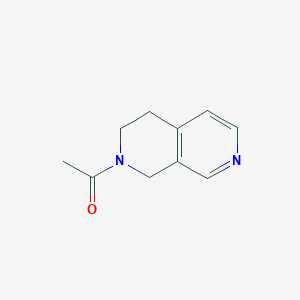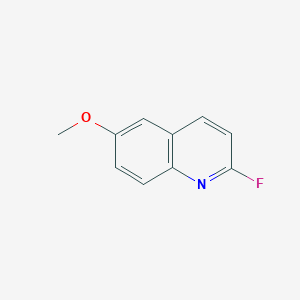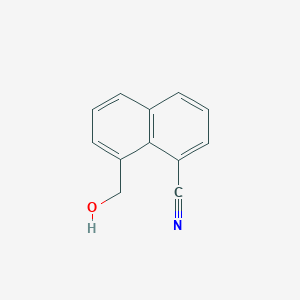
1-Cyanonaphthalene-8-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanonaphthalene-8-methanol is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, featuring a cyano group (-CN) at the first position and a hydroxymethyl group (-CH2OH) at the eighth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-8-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde under basic conditions to introduce the hydroxymethyl group at the eighth position. The reaction typically requires a catalyst such as sodium hydroxide and is carried out in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions: 1-Cyanonaphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like hydroxide ions or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-8-carboxylic acid.
Reduction: 1-Aminonaphthalene-8-methanol.
Substitution: 1-Hydroxynaphthalene-8-methanol
科学的研究の応用
1-Cyanonaphthalene-8-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-cyanonaphthalene-8-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes and receptors .
類似化合物との比較
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Has the cyano group at the second position, leading to different reactivity and properties.
1-Hydroxynaphthalene: Lacks the cyano group, affecting its chemical behavior and applications
Uniqueness: 1-Cyanonaphthalene-8-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a valuable compound for synthetic chemistry and various research fields .
特性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
8-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,14H,8H2 |
InChIキー |
ZVVRMCKSAQGLGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


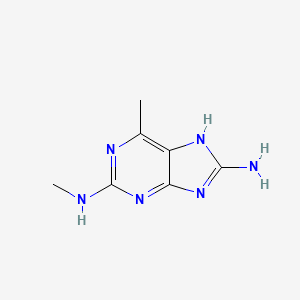
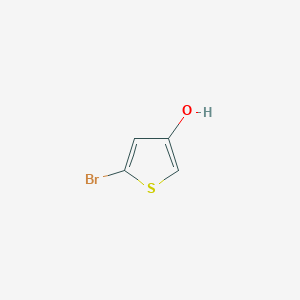
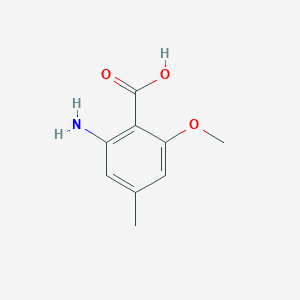
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
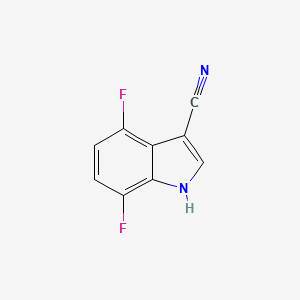
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
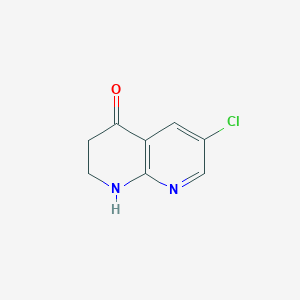
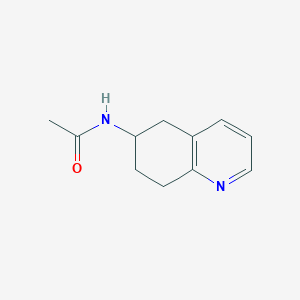
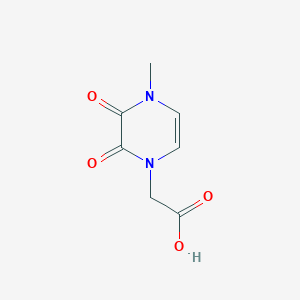
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
